Dimethylazanium;nitrate

Description

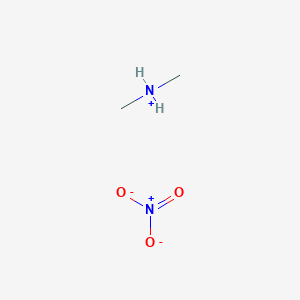

Dimethylazanium nitrate refers to a class of quaternary ammonium salts comprising a dimethylazanium cation paired with a nitrate anion (NO₃⁻). The general structure of the dimethylazanium cation is [(CH₃)₂NH₂]⁺, though derivatives often feature additional substituents, such as aromatic or heterocyclic groups, which influence their chemical and physical properties. For example, [(5-Bromo-1H-indol-3-yl)methyl]dimethylazanium nitrate (Fig. 1) demonstrates a complex cation with a bromo-indole moiety, forming a hydrogen-bonded crystalline structure that stabilizes the compound .

Propriétés

Formule moléculaire |

C2H8N2O3 |

|---|---|

Poids moléculaire |

108.10 g/mol |

Nom IUPAC |

dimethylazanium;nitrate |

InChI |

InChI=1S/C2H7N.NO3/c1-3-2;2-1(3)4/h3H,1-2H3;/q;-1/p+1 |

Clé InChI |

PNPNMXIOVGWFOM-UHFFFAOYSA-O |

SMILES canonique |

C[NH2+]C.[N+](=O)([O-])[O-] |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dimethylazanium;nitrate can be synthesized through the reaction of dimethylamine with nitric acid. The reaction typically involves the following steps:

Reaction: Dimethylamine is reacted with concentrated nitric acid.

Neutralization: The resulting solution is neutralized to form the dimethylammonium nitrate salt.

Crystallization: The salt is then crystallized from the solution.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:

Continuous Reaction: A continuous flow of dimethylamine and nitric acid is maintained to ensure a steady production rate.

Purification: The product is purified through crystallization and filtration to remove any impurities.

Drying: The final product is dried to obtain the pure this compound crystals.

Analyse Des Réactions Chimiques

Types of Reactions

Dimethylazanium;nitrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different nitrogen oxides.

Reduction: Under certain conditions, it can be reduced to form dimethylamine and other nitrogen-containing compounds.

Substitution: It can participate in substitution reactions where the nitrate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Various nucleophiles can be employed to replace the nitrate group.

Major Products Formed

Oxidation: Nitrogen oxides such as NO₂ and NO.

Reduction: Dimethylamine and other amines.

Substitution: Compounds with different functional groups replacing the nitrate.

Applications De Recherche Scientifique

Dimethylazanium;nitrate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other nitrogen-containing compounds.

Biology: It is studied for its effects on biological systems and its potential use in biochemical assays.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of explosives and propellants due to its energetic properties.

Mécanisme D'action

The mechanism of action of dimethylazanium;nitrate involves its interaction with various molecular targets. In biological systems, it can act as a source of nitrate ions, which can participate in various biochemical pathways. The nitrate ions can be reduced to nitric oxide, a signaling molecule involved in vasodilation and other physiological processes.

Comparaison Avec Des Composés Similaires

Key Properties :

- Synthesis: Typically synthesized via alkylation of amines or cyclization reactions using coupling agents like HATU ([dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)-methylidene]-dimethylazanium hexafluorophosphate) .

- Applications : Used in algal inhibition studies due to bioactive indole derivatives and in crystallography for analyzing supramolecular interactions .

- Safety: Limited explicit data, but related azanium compounds (e.g., tetramethylazanium oxido nitrite) require precautions due to toxicity .

Comparison with Similar Compounds

Ammonium Nitrate (NH₄NO₃)

Structural Differences :

- Cation : Ammonium (NH₄⁺) vs. dimethylazanium [(CH₃)₂NH₂]⁺. The latter’s organic substituents increase hydrophobicity.

- Anion: Shared nitrate (NO₃⁻).

Property Comparison :

Key Insight: The organic cation in dimethylazanium nitrate reduces hygroscopicity compared to NH₄NO₃, making it less prone to accidental combustion but limits large-scale industrial use.

Dimethylazanium Chloride (Methylene Blue)

Structural Differences :

- Anion: Chloride (Cl⁻) vs. nitrate (NO₃⁻).

- Cation: Methylene blue features a phenothiazinium core: [(7-dimethylamino)phenothiazin-3-ylidene]dimethylazanium⁺ .

Property Comparison :

Key Insight : The nitrate anion’s weaker coordination compared to chloride may reduce ionic strength, affecting solubility and interaction with biological targets.

SM21 (Dimethylazanium Perchlorate)

Structural Differences :

Property Comparison :

| Property | Dimethylazanium Nitrate | SM21 (ClO₄⁻) |

|---|---|---|

| Reactivity | Moderate | High (ClO₄⁻ is a strong oxidizer) |

| Applications | Research | Antifungal agent |

| Toxicity | Unknown | Nephrotoxic |

Key Insight: The choice of anion significantly impacts reactivity and safety.

Basic Violet 3 (Dimethylazanium Chloride Derivative)

Structural Differences :

- Cation: Aromatic bis-dimethylamino structure: [4-[bis(4-(dimethylamino)phenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]dimethylazanium⁺ .

- Anion : Chloride (Cl⁻).

Property Comparison :

| Property | Dimethylazanium Nitrate | Basic Violet 3 (Cl⁻) |

|---|---|---|

| Applications | Scientific research | Textile dyeing |

| Stability | Thermally stable | Lightfast, heat-resistant |

| Hazards | Limited data | Suspected carcinogen |

Key Insight : Extended conjugation in the cation enhances stability and optical properties, making Basic Violet 3 suitable for industrial dyeing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.